molecular formula C12H13N3S B4706808 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine

3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine

Cat. No.: B4706808
M. Wt: 231.32 g/mol
InChI Key: UGLZULDSDHPKNH-UHFFFAOYSA-N
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Description

3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine is a heterocyclic compound that features a unique fusion of triazole and thiazepine rings. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with a suitable thioamide under acidic conditions to form the triazole ring, followed by cyclization with a haloalkane to form the thiazepine ring.

Industrial Production Methods: Industrial production may involve optimized versions of the laboratory synthesis, focusing on yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting any nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly as a scaffold for developing new drugs. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism by which 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological properties.

    5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Shares a similar triazole ring but differs in the fused ring system.

Uniqueness: 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine is unique due to its specific ring fusion and the presence of a phenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[3,4-b][1,3]thiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-2-6-10(7-3-1)11-13-14-12-15(11)8-4-5-9-16-12/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLZULDSDHPKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC2=NN=C(N2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine
Reactant of Route 2
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine
Reactant of Route 3
Reactant of Route 3
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine
Reactant of Route 4
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine
Reactant of Route 5
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine
Reactant of Route 6
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine

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